1-(Benzenesulfonyl)-3-methylurea
Description
1-(Benzenesulfonyl)-3-methylurea is a urea derivative characterized by a benzenesulfonyl group attached to the urea backbone and a methyl substituent at the 3-position. The benzenesulfonyl group is a strong electron-withdrawing moiety, which may enhance metabolic stability and influence binding affinity to biological targets compared to other substituents.
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-methylurea |
InChI |
InChI=1S/C8H10N2O3S/c1-9-8(11)10-14(12,13)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11) |
InChI Key |
ZRERKMQKMINGSE-UHFFFAOYSA-N |
SMILES |
CNC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CNC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(Benzenesulfonyl)-3-methylurea with structurally related urea derivatives:
Key Observations:
- Electron-Withdrawing Effects: The benzenesulfonyl group in the target compound likely increases polarity and metabolic stability compared to benzoyl () or aryl groups ().
- Lipophilicity: Compounds like 1-Benzyl-3-(p-tolyl)urea (logP ~2.5 estimated) may exhibit better membrane permeability than the sulfonyl derivative, which could be more hydrophilic .
- Biological Activity: Benzoyl and benzothiazolyl substituents are associated with antiproliferative and target-specific activities, respectively . The sulfonyl group’s role in activity remains speculative but merits further study.
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